2,4-Dimethyl-1,3-dioxolane

Catalog No.
S1896479
CAS No.
3390-12-3
M.F
C5H10O2
M. Wt
102.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethyl-1,3-dioxolane

CAS Number

3390-12-3

Product Name

2,4-Dimethyl-1,3-dioxolane

IUPAC Name

2,4-dimethyl-1,3-dioxolane

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c1-4-3-6-5(2)7-4/h4-5H,3H2,1-2H3

InChI Key

ROSFUFIOLRQOON-UHFFFAOYSA-N

SMILES

CC1COC(O1)C

Solubility

Slightly soluble in water
Soluble (in ethanol)

Canonical SMILES

CC1COC(O1)C

Use in Flavors and Fragrances

Use as an Organic Intermediate

Use in the Production of Solketal

Use in the Production of 4-Hydroxymethyl-2,2-dimethyl-1,3-dioxolane

Use in the Production of ®-2,2-Dimethyl-4-benzoxymethyl-1,3-dioxolane

Use in the Production of 5-Hydroxy-2,2-Dimethyl-1,3-Dioxane

2,4-Dimethyl-1,3-dioxolane is a cyclic organic compound characterized by a five-membered ring containing two oxygen atoms and three carbon atoms. Its molecular formula is C5H10O2C_5H_{10}O_2, and it has a molecular weight of approximately 102.13 g/mol. The compound exists as a mixture of cis and trans isomers, which can influence its chemical properties and reactivity. It appears as a colorless to nearly colorless liquid with a boiling point of around 91 °C and a flash point of 14 °C, indicating its flammable nature .

Currently, there is limited scientific research exploring the specific mechanism of action of DMDOL in biological systems.

  • Flammability: Organic solvents like DMDOL are generally flammable. Proper handling procedures to avoid ignition sources are necessary.
  • Inhalation and skin contact: While specific toxicity data is lacking, inhaling or contacting DMDOL can potentially cause irritation. Standard laboratory practices for handling organic solvents should be followed.
: It has been shown to engage in photochemical addition reactions, particularly with compounds like methyl acrylate under specific conditions (e.g., low temperatures) to yield various products .
  • Acid-Catalyzed Reactions: The presence of acidic conditions can facilitate the cleavage of the dioxolane ring, leading to the formation of other organic compounds.
  • Several methods have been developed for synthesizing 2,4-Dimethyl-1,3-dioxolane:

    • Condensation Reactions: The compound can be synthesized via condensation reactions involving suitable precursors under acidic or basic conditions.
    • Cyclization Methods: Cyclization of appropriate aldehydes or ketones with diols can yield dioxolanes. For example, reacting 2-methylfuran with formaldehyde in the presence of an acid catalyst can produce the desired compound .
    • Catalytic Processes: Recent advancements have introduced catalytic methods using activated carbon as catalysts for optimizing synthesis pathways .

    2,4-Dimethyl-1,3-dioxolane finds applications in various fields:

    • Solvent: Due to its solvent properties, it is used in organic synthesis and extraction processes.
    • Chemical Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules.
    • Fuel Additive: The compound can be utilized as an oxygenated additive in fuels to enhance combustion efficiency.

    Interaction studies involving 2,4-Dimethyl-1,3-dioxolane primarily focus on its reactivity with other chemical species. These studies help understand its behavior in different environments and its potential effects when mixed with other solvents or reagents. Research indicates that its interactions can significantly vary based on structural isomerism and environmental conditions.

    Several compounds share structural similarities with 2,4-Dimethyl-1,3-dioxolane. Below is a comparison highlighting their uniqueness:

    Compound NameMolecular FormulaKey Features
    2,2-Dimethyl-1,3-dioxolaneC5H10O2C_5H_{10}O_2Used as a solvent; more stable than 2,4-isomer
    2-Methyl-1,3-dioxolaneC4H8O2C_4H_{8}O_2Less sterically hindered; simpler structure
    1,3-DioxolaneC3H6O2C_3H_{6}O_2Lacks methyl substituents; more reactive

    The uniqueness of 2,4-Dimethyl-1,3-dioxolane lies in its specific arrangement of methyl groups on the dioxolane ring, which influences its physical properties and reactivity compared to other dioxolanes.

    Physical Description

    Colourless liquid; Dairy aroma with fruity overtones

    XLogP3

    0.7

    Density

    0.921-0.928

    UNII

    ID1YRY20SD

    GHS Hazard Statements

    Aggregated GHS information provided by 1401 companies from 5 notifications to the ECHA C&L Inventory.;
    H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Flammable

    Flammable

    Other CAS

    3390-12-3

    Wikipedia

    2,4-dimethyl-1,3-dioxolane

    Use Classification

    Food additives -> Flavoring Agents
    Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
    Flavoring Agents -> JECFA Flavorings Index

    Dates

    Modify: 2023-08-16

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